molecular formula C11H14O B14455669 Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- CAS No. 72059-92-8

Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-

Cat. No.: B14455669
CAS No.: 72059-92-8
M. Wt: 162.23 g/mol
InChI Key: REIIZKBYZPVOAT-UHFFFAOYSA-N
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Description

Spiro[45]deca-3,7-dien-2-one, 8-methyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing spiro[4.5]deca-3,7-dien-2-one, 8-methyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction can be performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .

Industrial Production Methods

While specific industrial production methods for spiro[4.5]deca-3,7-dien-2-one, 8-methyl- are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Pd-catalyzed decarboxylative strategy mentioned above could be adapted for industrial production with appropriate scaling and process optimization.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: Substitution reactions, particularly involving the spiro junction, can lead to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for decarboxylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which spiro[4.5]deca-3,7-dien-2-one, 8-methyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[45]deca-3,7-dien-2-one, 8-methyl- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8-position

Properties

CAS No.

72059-92-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

8-methylspiro[4.5]deca-3,8-dien-2-one

InChI

InChI=1S/C11H14O/c1-9-2-5-11(6-3-9)7-4-10(12)8-11/h2,4,7H,3,5-6,8H2,1H3

InChI Key

REIIZKBYZPVOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)CC(=O)C=C2

Origin of Product

United States

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